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Compound of Interest

Compound Name: Oxyayanin B

Cat. No.: B1195107

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the structural
characterization of Oxyayanin B, a trihydroxy-trimethoxyflavone, using Nuclear Magnetic
Resonance (NMR) spectroscopy. These guidelines are intended to assist researchers in the
fields of natural product chemistry, medicinal chemistry, and drug development in the
unambiguous identification and structural elucidation of this compound.

Oxyayanin B, with the chemical formula C1sH16Os, is a flavonoid known for its presence in
various plant species.[1] Accurate structural determination is crucial for understanding its
biological activity and for quality control in drug development processes. NMR spectroscopy is
the most powerful technique for the complete structural assignment of such molecules.

Overview of NMR Spectroscopy for Flavonoid
Characterization

NMR spectroscopy provides detailed information about the chemical environment of individual
atoms within a molecule. For flavonoids like Oxyayanin B, a combination of one-dimensional
(1D) and two-dimensional (2D) NMR experiments is essential for complete structural
elucidation.

e 1H NMR (Proton NMR): Provides information about the number of different types of protons,
their chemical environment, and their proximity to other protons.
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e 13C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the
molecule.

e 2D NMR Techniques:

o COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other,
typically through two or three bonds.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton
and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons that are separated by two or three bonds, which is critical for assembling the
molecular skeleton.

Predicted and Representative NMR Data for
Oxyayanin B

While a complete, experimentally verified public dataset for Oxyayanin B is not readily
available, this section provides predicted *H NMR data and representative 13C NMR data from a
closely related trihydroxy-trimethoxyflavone to guide researchers. These data are valuable for
understanding the expected spectral features of Oxyayanin B.

Table 1: Predicted *H NMR Data for a Structurally Similar Flavonoid (5,3',4'-Trihydroxy-6,7,5'-
trimethoxyflavone)
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Predicted Chemical Shift

Atom No. Multiplicity
(ppm)
H-2' 7.3-75 d
H-6' 7.3-75 d
H-8 6.4-6.6 s
H-5' 6.9-7.1 S
3-OCHs 3.8-4.0 S
4'-OCHs 3.8-4.0 S
7-OCHs 3.8-4.0 S
5-OH 12.0-13.0 S
6-OH 8.0-9.0 S
3'-OH 8.0-9.0 S

Data is based on predicted values from publicly available databases for structurally related
compounds.

Table 2: Representative 13C NMR Data for a Structurally Similar Flavonoid (3,5,8-Trihydroxy-
6,7,4'-trimethoxyflavone) in DMSO-ds
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Atom No. Chemical Shift (ppm)
2 155.0 - 160.0
3 135.0 - 140.0
4 175.0 - 180.0
5 150.0 - 155.0
6 130.0 - 135.0
7 155.0 - 160.0
8 90.0 - 95.0

9 150.0 - 155.0
10 100.0 - 105.0
1 120.0 - 125.0
2' 110.0- 115.0
3 145.0 - 150.0
4 148.0 - 152.0
5' 115.0- 120.0
6' 120.0 - 125.0
3-OCHs 59.0-61.0
4'-OCHs 55.0-57.0
7-OCHs 56.0 - 58.0

Data obtained from SpectraBase for 3,5,8-trihydroxy-6,7,4'-trimethoxyflavone and serves as a
representative example.[1] Actual chemical shifts for Oxyayanin B may vary.

Experimental Protocols

The following protocols outline the steps for acquiring high-quality NMR data for the
characterization of Oxyayanin B.
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e Compound Purity: Ensure the sample of Oxyayanin B is of high purity (>95%), as impurities
will complicate spectral analysis. Purification can be achieved by techniques such as High-
Performance Liquid Chromatography (HPLC) or column chromatography.

e Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.
Commonly used solvents for flavonoids are Deuterated Dimethyl Sulfoxide (DMSO-ds),
Deuterated Methanol (CDsOD), or Deuterated Chloroform (CDCls). DMSO-ds is often
preferred for its ability to dissolve a wide range of compounds and for observing
exchangeable protons (e.g., hydroxyl groups).

» Concentration: Prepare a solution with a concentration of 5-10 mg of Oxyayanin B in 0.5-0.7
mL of the chosen deuterated solvent.

o Sample Filtration: Filter the sample solution through a small plug of glass wool or a syringe
filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

 Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for
referencing the chemical shifts to 0.00 ppm.

The following workflow outlines the recommended sequence of NMR experiments.
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Caption: Recommended experimental workflow for NMR data acquisition and analysis.
Protocol for 1D *H NMR:
o Spectrometer: 400 MHz or higher field strength NMR spectrometer.
e Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
e Spectral Width: 12-16 ppm.
e Number of Scans: 16-64, depending on the sample concentration.
o Relaxation Delay (d1): 1-2 seconds.

e Acquisition Time (aq): 2-4 seconds.
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Protocol for 1D B3C NMR:

e Spectrometer: 400 MHz or higher field strength NMR spectrometer.

e Pulse Program: Proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).

o Spectral Width: 200-240 ppm.

e Number of Scans: 1024-4096, as 13C has a low natural abundance.

o Relaxation Delay (d1): 2 seconds.

Protocol for 2D COSY:

Pulse Program: Gradient-selected COSY (e.g., 'cosygpgf' on Bruker instruments).

Spectral Width (F1 and F2): 12-16 ppm.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 2-8.

Protocol for 2D HSQC:

Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g.,
'hsqcedetgpsisp2.3' on Bruker instruments).

e Spectral Width (F2 - 1H): 12-16 ppm.

e Spectral Width (F1 - 13C): 180-200 ppm.

e Number of Increments (F1): 128-256.

o Number of Scans per Increment: 4-16.

Protocol for 2D HMBC:

e Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndgf' on Bruker instruments).

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Spectral Width (F2 - H): 12-16 ppm.

Spectral Width (F1 - 3C): 220-240 ppm.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 8-32.

Long-range Coupling Delay (d6): Optimized for 4-8 Hz.

Data Analysis and Structure Elucidation

The following logical pathway illustrates the process of interpreting the NMR data to determine
the structure of Oxyayanin B.
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Caption: Logical pathway for the structural elucidation of Oxyayanin B using NMR data.

Interpretation Steps:

e Analyze the *H NMR Spectrum:

o ldentify the aromatic protons in the A and B rings. The substitution pattern will dictate the
splitting patterns (singlets, doublets, etc.).
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o lIdentify the signals for the methoxy groups (typically singlets between 3.8 and 4.0 ppm).

o ldentify the signals for the hydroxyl groups. These are often broad singlets and their
chemical shifts can be concentration and solvent dependent.

e Analyze the 3C NMR Spectrum:

o ldentify the carbonyl carbon (C-4) which will be the most downfield signal (around 175-185
ppm).

o lIdentify the carbons bearing hydroxyl and methoxy groups, which will also be downfield.
o Count the total number of carbon signals to confirm it matches the molecular formula.
o Correlate with 2D NMR Spectra:

o Use the HSQC spectrum to assign the carbon signals that are directly bonded to protons
identified in the tH NMR spectrum.

o Use the COSY spectrum to identify adjacent protons and build spin systems within the
aromatic rings.

o Use the HMBC spectrum to connect the different fragments of the molecule. Key
correlations to look for include:

» Correlations from the methoxy protons to their attached carbons.

= Correlations from the aromatic protons to adjacent and quaternary carbons, which will
help to place the substituents on the flavonoid skeleton.

= Correlations from H-2' and H-6' to carbons in the A and C rings, confirming the
connectivity of the B ring.

By systematically following these protocols and data analysis steps, researchers can
confidently determine the complete structure of Oxyayanin B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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